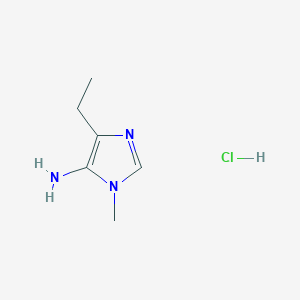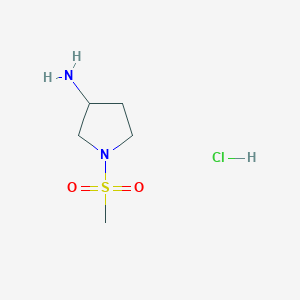![molecular formula C9H9N3O2 B1452591 3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1227268-91-8](/img/structure/B1452591.png)
3,6-二甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸
描述
3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It has an empirical formula of C16H15N3O2 and a molecular weight of 281.31 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid includes a pyrazolo[3,4-b]pyridine core with methyl groups at the 3 and 6 positions and a carboxylic acid group at the 4 position .Chemical Reactions Analysis
Specific chemical reactions involving 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C16H15N3O2 and a molecular weight of 281.31 . More specific physical and chemical properties are not detailed in the retrieved sources .科学研究应用
新型合成技术
- 已使用吡唑-5-胺衍生物和活化羰基的缩合过程实现了一种新型的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯合成方法。该方法有利于制备具有良好至优良产率的新型 N-稠合杂环产物 (Ghaedi 等人,2015 年)。
结构和光谱分析
- 已采用核磁共振溶液研究和 X 射线衍射来分析各种吡唑并[3,4-b]吡啶衍生物的结构。这些研究揭示了首选的互变异构结构和对氢键模式的见解 (Quiroga 等人,1999 年)。
功能化反应
- 已对 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸及其酰氯与 2,3-二氨基吡啶的功能化反应进行了研究。这些反应产生了各种吡唑并[3,4-b]吡啶衍生物,在合成新型化合物中具有潜在应用 (Yıldırım 等人,2005 年)。
新型多杂环环系合成
- 化合物 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶已被用作构建新型多杂环环系的前体。这包括形成吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物,其特征在于红外和 1H 核磁共振光谱技术 (Abdel‐Latif 等人,2019 年)。
生物活性支架开发
- 已探索 6-氨基-和 6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶的合成,作为获得有希望的生物活性支架的方法。这项研究为开发具有潜在生物学应用的新型杂环系统做出了贡献 (Yakovenko 和 Vovk,2021 年)。
抗菌筛选
- 已评估合成的吡唑并[3,4-b]吡啶衍生物的抗菌活性。其中一些化合物已证明可作为抗菌剂 (Maqbool 等人,2014 年)。
对人过氧化物酶体增殖物激活受体 α 的激动活性
- 已研究 1H-吡唑并-[3,4-b]吡啶-4-羧酸衍生物对人过氧化物酶体增殖物激活受体 α (hPPARα) 的激动活性,这对于理解它们的潜在治疗应用至关重要 (Miyachi 等人,2019 年)。
振动光谱研究
- 已使用傅里叶变换红外和傅里叶变换拉曼光谱研究了吡唑并[3,4-b]吡啶衍生物的振动光谱。这些研究提供了对这些化合物结构和电子性质的见解 (Bahgat 等人,2009 年)。
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines .
Result of Action
It is known that pyrazolo[3,4-b]pyridines have been of interest due to their potential biomedical applications .
安全和危害
生化分析
Biochemical Properties
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potential as a therapeutic agent for conditions involving TRK overexpression . Additionally, it interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 .
Cellular Effects
The effects of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid on various cell types and cellular processes are profound. It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM and shows selectivity for the MCF-7 and HUVEC cell lines . The compound influences cell signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as a kinase inhibitor, particularly targeting TRKs. The pyrazolo portion of the compound serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with phenylalanine residues . This binding inhibits the phosphorylation of the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid change over time. The compound has demonstrated good plasma stability, which is crucial for its sustained activity in biological systems .
Dosage Effects in Animal Models
The effects of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without significant toxicity. At higher doses, it may exhibit toxic effects, including potential off-target interactions and adverse effects on liver enzymes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations .
Subcellular Localization
The subcellular localization of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The compound may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences .
属性
IUPAC Name |
3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6(9(13)14)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJHILUHAQRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)




![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)




